Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-
Description
Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl- is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and a 2-(ethenyloxy)ethyl group attached to the other. The 2-(ethenyloxy)ethyl substituent consists of an ethyl chain connected via an oxygen atom to a vinyl (ethenyl) group (CH₂=CH-O-CH₂CH₂-). This structure introduces unique reactivity due to the vinyl ether moiety, which is prone to hydrolysis and polymerization under specific conditions. The molecular formula of the compound is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol.
Properties
CAS No. |
79967-93-4 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-8-12-11(14)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
InChI Key |
MZMKQJXCDONGIN-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .
Chemical Reactions Analysis
Types of Reactions
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxyethyl or phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives .
Scientific Research Applications
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .
Comparison with Similar Compounds
Research Trends and Patent Insights
Recent patents () highlight a surge in urea derivatives with sulfonyloxy and methoxybenzene groups, emphasizing their utility in high-performance materials and coatings. While these compounds differ from the target, they underscore the importance of substituent versatility in industrial applications. For example, sulfonyloxy groups enhance thermal stability, suggesting that modifying the target compound with similar substituents could expand its utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
